Vc-seco-duba

Vue d'ensemble

Description

La Duocarmazine est un dérivé synthétique du produit naturel duocarmycine, connu pour ses puissantes propriétés cytotoxiques. Les composés duocarmycine sont des agents d'alkylation de l'ADN qui se lient au sillon mineur de l'ADN, ce qui conduit à une alkylation irréversible de l'ADN et à une mort cellulaire subséquente. La Duocarmazine est souvent utilisée dans le développement de conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée en raison de sa forte puissance et de sa spécificité .

Mécanisme D'action

Mode of Action

Vc-seco-duba is an antibody-drug conjugate (ADC) composed of a humanized anti-B7-H3 IgG1 monoclonal antibody conjugated via a cleavable linker to vc-seco-duocarmycin-hydroxybenzamide azaindole (DUBA), a synthetic DNA alkylating agent . The antibody part of this compound binds to HER2 on the surface of the cancer cell and the ADC is then internalized . After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death .

Biochemical Pathways

The cytotoxic activity of this compound is cell-cycle independent . It retains potency in multidrug-resistant cell lines . The cleavable peptide linker facilitates a bystander effect . The DNA damage induced by the activated cytotoxin leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation in clinical trials . It is known that the drug-antibody ratio of this compound is approximately 27 .

Result of Action

This compound has shown cytotoxic activity in a dose- and time-dependent manner against all cell lines tested (IC50 range 5.1-53.9 ng/mL) and multicellular tumor spheroid (MCTS) models (IC50 range 17.8-364 ng/mL) . It has demonstrated preliminary clinical activity in B7-H3-expressing tumors .

Action Environment

The action of this compound can be influenced by the expression levels of its targets, B7-H3 and HER2, in the tumor cells . The presence of these targets on the surface of the cancer cells is crucial for the drug’s ability to bind and be internalized . Furthermore, the drug’s efficacy can be affected by the presence of multidrug-resistant cell lines .

Analyse Biochimique

Biochemical Properties

Vc-seco-duba interacts with various biomolecules, primarily proteins, in biochemical reactions . It is a part of an ADC that binds to the HER2 protein on the surface of cancer cells . After binding, the ADC is internalized into the cell, where it can interact with other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing DNA damage, which eventually leads to tumor cell death . This impact on cellular metabolism and gene expression is significant, particularly in the context of cancer treatment .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression . After the ADC is internalized into the cell, the inactive cytotoxin is activated and induces DNA damage . This DNA damage disrupts the nucleic acid architecture, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a potent antitumor activity, which can be seen in both dividing and non-dividing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to delay tumor growth and increase survival rates compared to other treatments .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The ADC binds to the HER2 protein on the surface of the cancer cell and is then internalized .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell, due to its internalization after binding to the HER2 protein . This localization can have effects on its activity or function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Duocarmazine est synthétisée par une série de réactions chimiques qui impliquent le couplage d'un dérivé de la duocarmycine avec une molécule de liaison. La synthèse commence généralement par la préparation de la structure de base de la duocarmycine, suivie de la fixation d'un lieur qui peut être clivé dans des conditions spécifiques. L'étape finale implique la conjugaison du complexe lieur-duocarmycine à un anticorps ou à une autre molécule de ciblage .

Méthodes de production industrielle

La production industrielle de la Duocarmazine implique une synthèse à grande échelle utilisant des réacteurs chimiques automatisés. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité du produit final. Le processus de production comprend également des étapes de purification telles que la chromatographie et la cristallisation pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La Duocarmazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Duocarmazine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la Duocarmazine en ses formes réduites.

Substitution : La Duocarmazine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Duocarmazine. Ces dérivés peuvent avoir différentes activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La Duocarmazine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les agents d'alkylation de l'ADN et leurs mécanismes d'action.

Biologie : Utilisée dans la recherche sur les mécanismes de dommages et de réparation de l'ADN.

Industrie : Utilisée dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques.

Mécanisme d'action

La Duocarmazine exerce ses effets en se liant au sillon mineur de l'ADN et en induisant une alkylation irréversible de l'ADN. Cette alkylation perturbe l'architecture de l'ADN et l'intégrité structurale, ce qui conduit au clivage de l'ADN et à la mort des cellules tumorales par apoptose. Les cibles moléculaires de la Duocarmazine comprennent la base nucléique adénine en position N3 .

Applications De Recherche Scientifique

Duocarmazine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA-alkylating agents and their mechanisms of action.

Biology: Employed in research on DNA damage and repair mechanisms.

Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in HER2-positive breast cancer.

Industry: Utilized in the development of new anticancer drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

La Duocarmazine fait partie d'une famille d'agents d'alkylation de l'ADN appelés duocarmycines. Les composés similaires comprennent :

- Duocarmycine A

- Duocarmycine B1

- Duocarmycine B2

- Duocarmycine C1

- Duocarmycine C2

- Duocarmycine D

- Duocarmycine SA

- CC-1065

Comparée à ces composés, la Duocarmazine est unique en raison de ses modifications synthétiques qui améliorent sa stabilité et sa puissance. Elle est également spécifiquement conçue pour une utilisation dans les ADC, ce qui en fait un outil précieux dans la thérapie anticancéreuse ciblée .

Propriétés

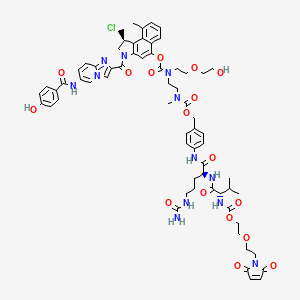

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYSAASDBNNDZ-UCGHAGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75ClN12O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345681-58-4 | |

| Record name | Duocarmazine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUOCARMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Duocarmazine (vc-seco-DUBA) is a synthetic duocarmycin prodrug. [, , , , ] Once inside the target cell, it is activated by proteases, releasing the active duocarmycin compound. [, , ] This active compound binds to the minor groove of DNA and alkylates adenine at the N3 position, ultimately leading to cell death. [, , , , ]

ANone: The vc linker in Duocarmazine is cleavable by specific proteases, typically found within the tumor microenvironment or lysosomes after internalization by tumor cells. [, , , ] This cleavage releases the active duocarmycin molecule, enabling it to bind to DNA and exert its cytotoxic effect.

ANone: No, Duocarmazine's cytotoxic activity is cell-cycle independent, making it effective against a broader range of tumor cells, including those in a dormant state. []

ANone: The scientific papers provided do not explicitly state the molecular formula and weight of Duocarmazine. Please consult chemical databases or publications specifically dedicated to its structural characterization for this information.

ANone: The provided research papers do not detail specific spectroscopic data for Duocarmazine. For this information, please refer to specialized chemical databases or publications focusing on its structural analysis.

ANone: While the provided research doesn't offer a comprehensive analysis of Duocarmazine's stability under all conditions, it does highlight its stability within specific contexts. For example, research indicates that Duocarmazine exhibits limited stability in mice but demonstrates excellent stability in human plasma and cynomolgus monkey models. []

ANone: The provided research focuses on Duocarmazine's role as a cytotoxic agent within antibody-drug conjugates (ADCs). [, , , , ] There is no mention of Duocarmazine functioning as a catalyst in chemical reactions.

ANone: The provided research papers primarily focus on preclinical and clinical findings related to Duocarmazine-based ADCs. They do not delve into detailed computational chemistry studies or QSAR modeling of Duocarmazine.

ANone: The research papers provided do not extensively cover the impact of specific structural modifications to the Duocarmazine molecule on its activity, potency, or selectivity. Further research dedicated to SAR studies would be needed to address this question thoroughly.

ANone: The research highlights the use of Duocarmazine as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , ] These ADCs utilize a cleavable linker to attach Duocarmazine to a monoclonal antibody, enhancing its delivery to target cells. [, ] The specific formulation strategies for Duocarmazine within these ADCs would likely involve proprietary technologies and detailed characterization beyond the scope of the provided research.

ANone: The provided research focuses on the pharmaceutical development of Duocarmazine as a cancer treatment and does not explicitly address its environmental impact, degradation, or waste management. Further research and assessments would be required to determine appropriate SHE regulations and practices for this compound.

ANone: The relationship between Duocarmazine's PK and its in vivo activity is complex and likely depends on factors such as the specific tumor type, expression levels of the target antigen, and the antibody used in the ADC. [] Further research is necessary to fully elucidate this relationship.

ANone: Researchers evaluate the efficacy of Duocarmazine-based ADCs in vitro using cell viability and cytotoxicity assays. [, , , , , ] These assays measure the ability of the ADC to kill tumor cells in a controlled laboratory setting.

ANone: Researchers use a range of in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDXs) in mice, to study the efficacy of Duocarmazine-based ADCs. [, , , , , , ] These models allow for the evaluation of tumor growth inhibition, survival benefits, and potential toxicity in a living organism.

ANone: Several clinical trials are underway to evaluate the safety and efficacy of Duocarmazine-based ADCs in various cancer types. [, , , , , , , , ] Early-phase trials indicate promising activity in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, with manageable side effects. [, , , , , , ] Further research and late-stage trials are necessary to confirm these findings and determine long-term efficacy and safety.

ANone: The provided research does not delve into specific cross-resistance profiles for Duocarmazine. As research progresses, it will be crucial to investigate potential cross-resistance with other anti-cancer agents, especially within the same drug class or those with similar mechanisms of action.

ANone: Duocarmazine's potent cytotoxic activity, coupled with its ability to induce bystander killing, makes it a promising payload for ADCs. [, , ] By conjugating Duocarmazine to a monoclonal antibody, researchers can deliver this potent cytotoxic agent directly to cancer cells expressing the target antigen, increasing its efficacy and potentially reducing off-target effects.

ANone: The environmental impact and degradation pathways of Duocarmazine are not addressed in the provided research papers. As with any pharmaceutical compound, it is crucial to conduct thorough ecotoxicological assessments to determine potential risks to the environment and develop strategies for responsible waste management.

ANone: The provided research papers do not directly address the dissolution rate or solubility of Duocarmazine in various media. Further research focused on these properties is crucial to understand its bioavailability and formulate stable and effective drug products.

ANone: While the research does not provide specific details about the quality control measures for Duocarmazine-based ADCs, it's important to note that the development and manufacturing of such therapeutics are subject to stringent regulatory oversight and quality standards. Good Manufacturing Practices (GMP) would be strictly adhered to throughout the process to ensure the safety and efficacy of the final product.

ANone: As Duocarmazine is typically part of an ADC, the immunogenicity of the entire conjugate, including the antibody and linker, needs to be considered. [] The provided research does not specifically address the immunogenic potential of Duocarmazine itself.

ANone: The research provided does not specifically address whether Duocarmazine interacts with drug transporters. Further research is needed to fully elucidate its interactions with transporter proteins, which could impact its absorption, distribution, and elimination.

ANone: The potential for Duocarmazine to induce or inhibit drug-metabolizing enzymes is not explicitly discussed in the research provided. Comprehensive preclinical studies are typically conducted to assess the potential for drug-drug interactions mediated by metabolic enzymes.

ANone: The research papers provided do not offer insights into the biocompatibility or biodegradability of Duocarmazine. It's important to note that these aspects are crucial considerations in drug development and would likely be investigated as part of preclinical safety and environmental impact assessments.

ANone: Yes, there are other cytotoxic agents used as payloads in ADCs, each with its mechanism of action and properties. Common alternatives include maytansinoids, auristatins, and calicheamicins. [, ] The choice of payload depends on factors such as the target antigen, tumor type, and desired pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.